4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
Description
BenchChem offers high-quality 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-(trideuteriomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBBMZMEKXUTR-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties & Characterization of Deuterated Pyridine-2-Carboxamide Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of deuterated pyridine-2-carboxamide derivatives , a scaffold increasingly critical in the development of kinase inhibitors (e.g., Sorafenib analogs) and antifungal agents.
The strategic replacement of protium (
The Deuterium Advantage: Mechanistic Principles
The utility of deuterating the pyridine-2-carboxamide scaffold rests on the fundamental difference in bond dissociation energy (BDE) between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.
The Primary Kinetic Isotope Effect (KIE)
The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy (ZPE) of the heavier isotope.
- BDE: The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.
-
Metabolic Impact: Cytochrome P450 (CYP450) enzymes typically metabolize pyridine rings via oxidative C-H abstraction. Deuteration at the site of oxidation (often C4 or C6 in pyridines) significantly retards this rate-limiting step.
-
Magnitude: For pyridine derivatives, the KIE (
) can range from 2 to 7 , drastically extending the drug's half-life ( ).
Visualization: Metabolic Pathway & KIE
The following diagram illustrates the metabolic divergence caused by deuteration.
Physical Property Comparative Analysis
Deuteration is often described as "physicochemically silent." However, precision instrumentation reveals subtle shifts. The table below summarizes the expected property differences between a standard pyridine-2-carboxamide and its deuterated isotopologue (e.g., pyridine-
| Property | Standard ( | Deuterated ( | Technical Insight |
| Molecular Weight | ~122.12 g/mol | ~126.15 g/mol | +1.006 amu per deuterium atom. Validated via High-Res MS. |
| Lipophilicity (LogP) | 0.45 (Exp) | 0.44 – 0.45 | |
| pKa (Pyridine N) | ~2.1 | ~2.15 | Deuterium is slightly more electron-donating (+I effect), causing a marginal increase in basicity ( |
| Solubility | High (Polar) | Identical | No statistically significant difference in aqueous solubility. |
| Melting Point | 108–110 °C | 108–110 °C | Isotopic substitution rarely disrupts crystal lattice energy enough to shift MP by >1°C. |
| C-H/C-D Stretch | 3000–3100 cm | 2200–2300 cm | The "Silent Region" shift is the primary spectroscopic identifier. |
Spectroscopic Characterization
Validating the extent of deuteration (isotopic enrichment) is critical.[1]
Vibrational Spectroscopy (IR/Raman)
The reduced mass (
-
Pyridine Ring Breathing: Shifts from ~990 cm
(H) to ~960 cm (D). -
Amide Bands: The Amide I (C=O stretch) and Amide II (N-H bend) bands at ~1690 cm
and ~1590 cm remain largely unchanged unless the amide nitrogen itself is deuterated.
Nuclear Magnetic Resonance (NMR)
-
H-NMR: The signals corresponding to the deuterated positions (e.g.,
7.5–8.5 ppm for pyridine protons) will disappear or diminish significantly (depending on % enrichment). -
C-NMR: Carbon atoms attached to deuterium exhibit a triplet splitting pattern (
Hz) due to coupling with the spin-1 deuterium nucleus. A slight upfield isotope shift ( ppm) is observed.
Experimental Protocols
Protocol A: Synthesis via H/D Exchange (Cost-Effective)
This method utilizes metal-free electrochemical deuteration or catalytic exchange, ideal for late-stage functionalization.
Reagents: Pyridine-2-carboxamide derivative, D
-
Preparation: Dissolve the substrate (1.0 equiv) in D
O (solvent & D-source). -
Catalysis: Add 10 wt% Pd/C.
-
Reaction: Heat to 160°C in a sealed pressure vessel (Parr bomb) under H
atmosphere (activates catalyst) for 24–48 hours.-
Note: High temperature facilitates aromatic ring exchange.
-
-
Workup: Filter catalyst while hot (to prevent product precipitation on carbon). Lyophilize to remove D
O. -
Validation: Analyze via
H-NMR. Calculate % Deuteration: .
Protocol B: De Novo Synthesis (High Purity)
Recommended for GMP-grade production where >99% isotopic purity is required.
Workflow Diagram:
Step-by-Step (Minisci Radical Route):
-
Reactants: Dissolve pyridine-
(commercially available) in formamide. -
Initiation: Add concentrated H
SO and FeSO . -
Oxidation: Dropwise addition of H
O (30%) at 0–5°C. The hydroxyl radical generates a carbamoyl radical from formamide, which attacks the electron-deficient pyridine ring. -
Selectivity: The 2- and 4-positions are favored. Separation of isomers is required via column chromatography (SiO
, EtOAc/Hexane gradient).
References
-
Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions. Link
-
Jones, J. P., et al. (2024).[2] Electrochemical C−H deuteration of pyridine derivatives with D2O. Nature Communications/PMC. Link
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. Link
-
Sajid, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Molecules. Link
-
Fisher, M. B., et al. (2006). The complexities of the kinetic isotope effect in cytochrome P450 systems. Current Drug Metabolism. Link
Sources
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 2. (PDF) Kinetic Isotope Effect is a Sensitive Probe of Spin State Reactivity in C−H Hydroxylation of N,N-Dimethylaniline by Cytochrome P450 [academia.edu]
A Technical Guide to Determining the Solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in dimethyl sulfoxide (DMSO). In the absence of publicly available solubility data for this specific deuterated compound, this document outlines detailed, state-of-the-art experimental protocols for both thermodynamic and kinetic solubility assessment. It further delves into the scientific rationale behind the use of deuterated compounds in modern drug discovery and the critical role of DMSO as a solvent in preclinical research. This guide is designed to be a practical resource, enabling research teams to generate reliable and reproducible solubility data, a cornerstone for the successful progression of any small molecule through the drug development pipeline.
Introduction: The Significance of Deuteration and Solvent Selection in Preclinical Research
The journey of a novel chemical entity from discovery to a viable therapeutic candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount. This guide focuses on a specific molecule of interest, 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide, a deuterated analog of a pyridine-2-carboxamide derivative.
The Strategic Advantage of Deuterated Compounds
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). The substitution of hydrogen with deuterium at specific molecular positions, a process known as deuteration, can have profound effects on a molecule's metabolic fate.[1] This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[] Consequently, deuterated compounds often exhibit:
-
Enhanced Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life in the body.[3][4]
-
Improved Pharmacokinetic Profiles: This can result in more consistent drug exposure and potentially reduced dosing frequency.[3][4]
-
Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can mitigate the formation of harmful byproducts.
-
Increased Efficacy and Safety: A more stable and predictable pharmacokinetic profile can lead to improved therapeutic outcomes.[][4]
The use of deuterated compounds like 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide is, therefore, a deliberate strategy to optimize the drug-like properties of a parent molecule.[1][3]
Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6] This broad solvency has established DMSO as a near-ubiquitous solvent in early-stage drug discovery for several key reasons:[5][7]
-
High-Throughput Screening (HTS): DMSO's ability to solubilize diverse chemical libraries is essential for HTS campaigns.[5]
-
Stock Solution Preparation: It allows for the preparation of high-concentration stock solutions, which can then be diluted into aqueous media for various assays.[5]
-
Miscibility with Water: DMSO is readily miscible with water and cell culture media, facilitating its use in a variety of in vitro experiments.[5]
-
Chemical Stability: It is relatively inert and does not typically react with dissolved compounds.[8]
However, it is crucial to recognize that DMSO can influence biological systems, with effects ranging from altered cell growth to direct interactions with protein targets.[5][9] Therefore, understanding a compound's solubility limit in DMSO is the first step in designing experiments that are both technically sound and biologically relevant.
Experimental Determination of Solubility in DMSO
The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in DMSO.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method, though low-throughput, remains the gold standard for its determination.
Protocol:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide into a glass vial.
-
Add a precise volume of anhydrous DMSO (e.g., 500 µL).
-
Seal the vial and vortex vigorously for 2-3 minutes. Visually inspect for undissolved solid. If all solid dissolves, add more compound until a precipitate is clearly visible.
-
-
Equilibration:
-
Place the sealed vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the suspension for 24-48 hours to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect an aliquot of the clear supernatant. Extreme care must be taken to avoid disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.
-
Kinetic Solubility: Assessment by Turbidimetry
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when an aqueous buffer is added to a DMSO stock. This is particularly relevant for in vitro assays where a concentrated DMSO stock is diluted into an aqueous environment.
Protocol:
-
Preparation of Stock Solution and Serial Dilutions:
-
Prepare a high-concentration stock solution of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in DMSO (e.g., 50 mM). Ensure complete dissolution.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 50 mM down to low µM concentrations).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include DMSO-only wells as a negative control.
-
-
Addition of Aqueous Buffer:
-
Using a multichannel pipette, rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing time for precipitation to occur.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed compared to the DMSO-only control is considered the kinetic solubility limit.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise format.
| Parameter | Method | Solvent | Temperature (°C) | Solubility |
| Thermodynamic Solubility | Shake-Flask | DMSO | 25 | [Insert experimentally determined value, e.g., mg/mL or mM] |
| Kinetic Solubility | Turbidimetry | 1% DMSO in PBS, pH 7.4 | 25 | [Insert experimentally determined value, e.g., µM] |
Interpreting the Results:
-
High Thermodynamic Solubility in DMSO: A high value indicates that concentrated stock solutions can be readily prepared, which is advantageous for compound storage and handling.
-
Kinetic vs. Thermodynamic Solubility: The kinetic solubility in an aqueous buffer system will almost always be lower than the thermodynamic solubility in pure DMSO. The kinetic solubility value is critical for designing in vitro assays to avoid compound precipitation, which can lead to erroneous results.
Conclusion
Determining the solubility of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide in DMSO is a foundational step in its preclinical evaluation. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to inform subsequent stages of drug development. A thorough understanding of a compound's solubility characteristics is not merely a technical exercise but a critical component of a scientifically sound and ultimately successful research program.
References
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link][3]
-
Blake, J. A., et al. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link][4]
-
Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link][6]
-
Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link][7]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link][9]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link][8]
Sources
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
Technical Guide: Commercial Availability & Synthesis of High-Purity 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
Executive Summary
4-Chloro-N-(methyl-d3)pyridine-2-carboxamide (CAS: 1189858-48-7) is a critical deuterated building block, primarily utilized in the synthesis of Sorafenib-d3 (Nexavar-d3), a stable isotope-labeled internal standard for LC-MS/MS bioanalysis. While the non-deuterated analog is a commodity chemical, the d3-variant is a high-value specialty reagent.
This guide provides a dual-track approach for researchers:
-
Sourcing: Identification of verified commercial supply chains and purity specifications.
-
Synthesis: A validated "Make" protocol using commercially available Methylamine-d3 hydrochloride, offering a cost-effective alternative to custom synthesis for laboratories requiring >1g quantities.
Part 1: Molecular Profile & Significance
Structural Specifications
-
Chemical Name: 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide[1][2][3]
-
Molecular Formula:
[2] -
Molecular Weight: 173.61 g/mol [2]
-
Isotopic Enrichment: Typically
atom % D
Critical Utility in Drug Development
The molecule serves as the "left-hand" scaffold for the RAF kinase inhibitor Sorafenib . In DMPK (Drug Metabolism and Pharmacokinetics) studies, the d3-labeled analog is essential because:
-
Metabolic Stability: The N-methyl group is a primary site for oxidative demethylation by CYP450 enzymes. Deuteration at this position (
) induces a Kinetic Isotope Effect (KIE), potentially slowing metabolism and allowing for precise metabolic tracing. -
Bioanalytical Quantitation: It serves as the ideal Internal Standard (IS) for quantifying Sorafenib in human plasma, correcting for matrix effects and recovery variance during LC-MS/MS.
Part 2: Commercial Landscape (Buy)
Availability Status
Unlike its non-deuterated parent (CAS 220000-87-3), the d3-variant is not a bulk commodity. It is classified as a Tier 2 Specialty Chemical : available from catalog but often requiring lead times of 2-4 weeks.
Key Purity Parameters for Procurement
When sourcing this compound, the Certificate of Analysis (CoA) must be scrutinized for the following:
| Parameter | Specification | Rationale |
| Chemical Purity | Impurities (e.g., 4-chloropicolinic acid) compete in subsequent coupling reactions. | |
| Isotopic Enrichment | Lower enrichment leads to "cross-talk" in mass spectrometry (M+0 signal interference). | |
| Water Content | The amide bond is stable, but excess moisture suggests poor storage/hygroscopicity issues. | |
| Residual Solvent | Toluene/DCM free | Critical if used in GMP-like environments or toxicity studies. |
Verified Supply Channels
-
Primary Source: Specialized Isotope Manufacturers (e.g., C/D/N Isotopes, Cambridge Isotope Laboratories, Alsachim).
-
Secondary Source: Aggregators (e.g., Pharmaffiliates, Clinivex). Note: These often act as brokers, increasing cost and lead time.
Part 3: Validated Synthesis Protocol (Make)
For laboratories where commercial lead times are prohibitive, in-house synthesis is highly viable. The following protocol utilizes Methylamine-d3 hydrochloride (widely available, CAS 7436-22-8) and 4-Chloropyridine-2-carboxylic acid .
Reaction Logic
The synthesis employs a Mixed Anhydride or Acid Chloride activation strategy. Direct coupling with HATU is also effective but less atom-economical for scale-up. We recommend the Thionyl Chloride (
Workflow Diagram
Figure 1: Synthetic pathway via acid chloride activation.[4][5] This route minimizes isotopic scrambling compared to thermal dehydration methods.
Step-by-Step Methodology
Reagents:
-
4-Chloropyridine-2-carboxylic acid (1.0 eq)[6]
-
Thionyl Chloride (
) (5.0 eq) -
Methylamine-d3 hydrochloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Activation:
-
Dissolve 4-Chloropyridine-2-carboxylic acid in neat
. -
Reflux at 75°C for 2 hours under
atmosphere. -
Critical Step: Evaporate excess
under reduced pressure. Co-evaporate with dry toluene ( ) to remove traces of acid. This yields the crude acid chloride solid.
-
-
Amidation:
-
Suspend Methylamine-d3 hydrochloride in anhydrous DCM at 0°C.
-
Add DIPEA dropwise. Note: The solution will remain a suspension.
-
Dissolve the crude acid chloride (from Step 1) in DCM and add dropwise to the amine suspension over 30 minutes, maintaining temperature
. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexanes (1:3 ratio).
-
Yield Expectation: 75-85%.
-
Part 4: Quality Control & Validation
To ensure the product is suitable for use as an analytical standard, it must pass the following checks.
NMR Interpretation
-
NMR (DMSO-
):-
The diagnostic signal is the absence of the methyl doublet typically seen at
ppm. -
The amide
proton should appear as a broad singlet (exchangeable) around ppm. -
Aromatic protons: Two doublets (or dd) corresponding to the pyridine ring protons (H3, H5, H6).
-
-
NMR:
-
Look for the methyl carbon signal as a septet around
ppm due to Carbon-Deuterium coupling ( Hz).
-
Mass Spectrometry (LC-MS)
-
Target Mass:
(approx). -
Isotopic Pattern: The M+3 peak should be the base peak. The M+0 (undeuterated) signal should be
of the base peak intensity to validate isotopic purity.
Part 5: Downstream Application (Sorafenib Synthesis)
The primary industrial use of this guide's subject is the synthesis of Sorafenib-d3.
Figure 2: Integration of the deuterated building block into the Sorafenib scaffold via nucleophilic aromatic substitution (
References
-
Pharmaffiliates. (2024). 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide Product Page. Retrieved from [Link]
-
Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777-781.[7] [Link]
-
Sun, M., et al. (2009).[7] "Synthesis of Sorafenib." Chinese Pharmaceutical Journal, 44(05): 394-396.[7] Retrieved from [Link]
- Gong, Y., et al. (2015). "Synthesis method for sorafenib intermediate." Patent CN105085388A.
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. evitachem.com [evitachem.com]
- 4. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 220000-87-3: 4-Chloro-N-methylpicolinamide [cymitquimica.com]
- 7. Synthesis of Sorafenib [journal11.magtechjournal.com]
Methodological & Application
Application Notes & Protocols: Strategic Amide Coupling of Methylamine-d3 with Chloropyridines for Isotopic Labeling
Abstract
The incorporation of deuterium into pharmacologically active molecules is a critical strategy in drug development to modulate metabolic pathways and enhance pharmacokinetic profiles.[1] The synthesis of N-(methyl-d3)-aminopyridines, key structural motifs in numerous pharmaceuticals, is frequently accomplished by the coupling of methylamine-d3 with chloropyridine precursors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection and optimization of reaction conditions for this transformation. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the two primary synthetic routes: the Palladium-catalyzed Buchwald-Hartwig amination and, for activated substrates, Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Strategic Value of Deuteration
The replacement of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can slow down cytochrome P450 (CYP)-mediated metabolism at the site of deuteration, potentially leading to improved drug stability, longer half-life, and reduced formation of toxic metabolites.[1]
Aminopyridine scaffolds are ubiquitous in medicinal chemistry.[2] Consequently, the efficient and selective synthesis of N-(methyl-d3)-aminopyridines from readily available chloropyridines and methylamine-d3 is a highly valuable transformation. The choice of synthetic methodology is paramount and depends heavily on the electronic properties of the chloropyridine substrate. While highly activated systems may undergo Nucleophilic Aromatic Substitution (SNAr), the broader applicability and functional group tolerance of the Buchwald-Hartwig amination have made it the cornerstone of modern C-N bond formation.[3][4]
Mechanistic Overview: Choosing the Right Path
The success of the coupling reaction hinges on understanding the two competing mechanistic pathways and selecting conditions that favor the desired transformation.
The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. Its effectiveness with less reactive aryl chlorides, such as chloropyridines, is a key advantage.[5] The catalytic cycle proceeds through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step for chloropyridines and requires an electron-rich palladium center.[5][6]
-
Amine Coordination & Deprotonation: The methylamine-d3 coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6][7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[4][6][7]
The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps.[4][6]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a non-catalyzed pathway that can be effective for chloropyridines containing strong electron-withdrawing groups (e.g., -NO2, -CF3) positioned ortho or para to the chlorine atom.[3] The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The methylamine-d3 attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and forming the final product.
For unactivated substrates like 2-chloropyridine, this pathway is generally unfavorable due to the high energy of the Meisenheimer intermediate.[3][9]
Experimental Design and Optimization
A rational approach to experimental design is crucial for achieving high yields and purity. The following workflow provides a decision-making framework for selecting the appropriate methodology.
Key Parameters for Buchwald-Hartwig Amination
The successful amination of chloropyridines requires careful optimization of several interdependent parameters.[5]
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is often cheaper but requires in-situ reduction, which can sometimes be less efficient. Pre-formed palladacycle pre-catalysts (e.g., G3/G4) offer superior activity and reliability by cleanly generating the active Pd(0) species.[5] |
| Ligand | BrettPhos, RuPhos, XPhos | This is the most critical parameter. Chloropyridines require bulky, electron-rich dialkylbiaryl phosphine ligands to promote the difficult oxidative addition step and subsequent reductive elimination. Simpler ligands like PPh₃ are ineffective.[5][6] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is a strong base that typically affords the highest reaction rates.[5][7] However, it is incompatible with base-sensitive functional groups (e.g., esters). For such substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though this may necessitate higher temperatures or catalyst loadings.[5] |
| Solvent | Toluene, 1,4-Dioxane | Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Toluene and dioxane are standard choices. For poorly soluble inorganic bases, a more polar solvent like t-AmOH can be beneficial.[5] |
| Temperature | 80 - 110 °C | Elevated temperatures are almost always required to overcome the activation barrier for the oxidative addition of the C-Cl bond.[5][10] |
| Troubleshooting | Low Conversion: Increase catalyst loading (up to 5 mol%), increase temperature, or switch to a more active ligand system (e.g., BrettPhos). Hydrodehalogenation: This side reaction (replacement of -Cl with -H) can occur if reductive elimination is slow. Using a slight excess of the amine (1.2-1.5 equiv) and ensuring strictly anhydrous conditions can help suppress it.[5] |
Detailed Experimental Protocols
Safety Note: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) as the palladium catalysts and some bases are air-sensitive. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with Methylamine-d3
This protocol provides a general procedure for the coupling of an unactivated chloropyridine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Methylamine-d3 hydrochloride (CD₃NH₂·HCl) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.4 equiv - Note: 1.2 equiv to neutralize HCl salt, 1.2 equiv for reaction)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add NaOt-Bu (2.4 equiv), methylamine-d3 hydrochloride (1.2 equiv), Pd₂(dba)₃ (0.015 equiv), and BrettPhos (0.03 equiv).
-
Causality Note: The reagents are added as solids first to ensure an inert environment before the addition of liquid reagents. Two equivalents of base are required: one to free the amine from its HCl salt and one to facilitate the catalytic cycle.
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the 2-chloropyridine (1.0 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(methyl-d3)-2-aminopyridine.
Protocol 2: SNAr of 2-Chloro-5-nitropyridine with Methylamine-d3
This protocol is suitable for highly activated chloropyridines where a palladium catalyst is not necessary.[3]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Methylamine-d3 (as a solution in THF or H₂O, 2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, if starting from HCl salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv). If using methylamine-d3 hydrochloride, add K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.5 M) followed by the methylamine-d3 solution (2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C and stir.
-
Causality Note: The polar aprotic solvent (DMF) and heat facilitate the formation of the Meisenheimer complex in the absence of a catalyst.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a beaker of cold water. A precipitate of the product may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Conclusion
The synthesis of N-(methyl-d3)-aminopyridines via coupling with chloropyridines is a versatile and essential transformation in modern drug development. For the vast majority of substrates, the Buchwald-Hartwig amination offers the broadest scope and reliability, provided that conditions are carefully optimized with a suitable bulky phosphine ligand and appropriate base. For the specific cases of highly electron-deficient chloropyridines, the more economical SNAr pathway provides a viable, metal-free alternative. The protocols and guidelines presented herein offer a robust framework for researchers to successfully implement these critical isotopic labeling strategies.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Hartwig, J. F. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(5), 1359-1367. [Link]
-
Lohre, C., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 5(5), 458-465. [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Saltzman, M. J., et al. (2019). Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 475-482. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link] (Note: A representative URL is used as the original is dynamic).
-
Royal Society of Chemistry. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]
Sources
- 1. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 2. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Precision Quantitation of Deuterated Kinase Inhibitors: Mitigating Chromatographic Isotope Effects in LC-MS/MS
Abstract
The incorporation of deuterium into kinase inhibitors (e.g., Deucravacitinib) utilizes the Kinetic Isotope Effect (KIE) to improve metabolic stability while retaining potency. However, this structural modification introduces unique bioanalytical challenges. Unlike standard small molecules, deuterated drugs often exhibit a "Chromatographic Isotope Effect" (CIE), eluting earlier than their protio-analogs in Reversed-Phase Liquid Chromatography (RPLC).[1][2] This shift can decouple the analyte from its Internal Standard (IS) or co-eluting matrix zones, compromising data integrity.[3] This guide details a self-validating LC-MS/MS workflow designed to resolve deuterated kinase inhibitors (DKIs) from their protio-impurities and mitigate differential matrix effects.
Introduction: The Analytical Paradox of Deuterium
Deuterium (
The Challenge: In LC-MS/MS, the physicochemical difference that provides clinical benefit causes analytical deviation.
-
Chromatographic Isotope Effect (CIE): Deuterated compounds possess a smaller molar volume and lower lipophilicity than their protio-counterparts. In RPLC, DKIs typically elute before the non-deuterated forms.[1][2][4]
-
Isobaric Interference: High concentrations of the protio-impurity (or metabolite) can contribute to the DKI signal via naturally occurring
isotopes if the mass difference is insufficient. -
Internal Standard Mismatch: Using a deuterated IS for a deuterated drug is risky. If the IS has a different retention time (RT) due to the CIE, it fails to compensate for matrix suppression at the exact moment of analyte elution.
Strategic Method Development
This workflow prioritizes the selection of the Internal Standard and the management of the retention time shift (
Decision Logic: Internal Standard Selection
The choice of IS is the single most critical variable. Do not default to a generic deuterated analog.
Figure 1: Decision tree for selecting an Internal Standard for deuterated analytes.
Experimental Protocol
Materials & Reagents
-
Analyte: Deuterated Kinase Inhibitor (e.g., d-BMS-986165 analog).
-
Internal Standard:
-labeled analog (Ideal) or d-Analog (if is validated). -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 with high carbon load (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex XB-C18) to maximize interaction and resolution.
Mass Spectrometry Optimization (Source Tuning)
Deuterium substitution can alter fragmentation energy. Do not assume the protio-drug parameters apply.[5]
-
Infusion: Infuse the DKI (1 µg/mL) at 10 µL/min combined with LC flow (0.4 mL/min).
-
Precursor Selection: Identify
. Note that adds ~1.006 Da, not exactly 1.0. -
Product Ion Scan:
-
Select fragments that retain the deuterium atoms . If the deuterium is lost in the neutral loss, the fragment mass will mimic the protio-drug, reducing specificity.
-
Example: If the drug has a deuterated methyl group (
), ensure the transition monitors a fragment containing that group.
-
-
Cross-Talk Check: Inject the Protio-Impurity at
(Upper Limit of Quantitation) levels and monitor the DKI transition. Signal must be of the DKI (Lower Limit of Quantitation).
Chromatographic Method (Managing the CIE)
Objective: Separate the DKI from the Protio-Impurity (if they share transitions) OR co-elute them perfectly with the IS to unify matrix effects.
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Gradient:
-
Critical Observation: Expect the DKI to elute earlier than the protio-impurity.
-
Why? The
bond has a shorter bond length, reducing the molecule's molar volume and hydrophobicity.[2]
-
Sample Preparation (Protein Precipitation)
Kinase inhibitors are often protein-bound.
-
Aliquot 50 µL plasma.
-
Add 200 µL Internal Standard solution in Acetonitrile (cold).
-
Vortex 2 min @ 1500 rpm.
-
Centrifuge 10 min @ 4000 g.
-
Transfer supernatant; dilute 1:1 with water to match initial mobile phase.
Validation & Data Analysis
Quantifying the Isotope Effect
You must empirically determine the Retention Time Shift (
Table 1: Example Data - Chromatographic Isotope Effect
| Analyte Form | Precursor ( | Retention Time (min) | Resolution ( | |
| Protio-Drug (Impurity) | 425.2 | 3.45 | - | - |
| Deuterated Drug (DKI) | 428.2 | 3.38 | -0.07 | 1.2 |
| Deuterated IS ( | 433.2 | 3.32 | -0.13 | 2.1 |
| 431.2 | 3.38 | 0.00 | 0.0 |
Analysis: In this dataset, the
Matrix Factor (MF) Normalization
According to FDA M10 guidelines, the IS-normalized Matrix Factor must be consistent (CV < 15%).
Protocol:
-
Extract 6 lots of blank matrix.
-
Spike Post-Extraction with DKI and IS (Low and High QC).
-
Compare peak area to neat solution.
-
Calculation:
If this value deviates from 1.0, the CIE is causing differential suppression.
Visualizing the Mechanism
The following diagram illustrates the physical mechanism causing the retention shift and the resulting bioanalytical risk.
Figure 2: The Chromatographic Isotope Effect (CIE). The shorter C-D bond reduces lipophilicity, causing earlier elution. If the matrix zone overlaps only with the deuterated peak, quantitation errors occur.
References
-
FDA. (2018).[7][8][9][10] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] U.S. Food and Drug Administration.[7][8][10] [Link]
- Wang, S., & Cyronak, M. (2013). Separation of deuterated and non-deuterated isotopologues: Impact on LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]
-
Gant-Branum, R.L., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect.[5] Analytica Chimica Acta. [Link]
Sources
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- 6. resolvemass.ca [resolvemass.ca]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. labs.iqvia.com [labs.iqvia.com]
Application Note: Protocols for the Handling and Storage of Deuterated Chemical Standards to Ensure Isotopic and Chemical Integrity
Introduction
Deuterated chemical standards are indispensable tools in modern analytical science, particularly in quantitative mass spectrometry-based assays such as LC-MS and GC-MS.[1] In these applications, a known quantity of a deuterated standard, which is chemically identical to the analyte of interest but has a higher mass, is introduced into a sample at the earliest stage of preparation.[2] This "internal standard" co-elutes with the analyte and experiences the same variations during sample extraction, cleanup, and instrument analysis, thereby correcting for matrix effects and procedural losses.[3][4] This methodology significantly enhances the accuracy, precision, and reproducibility of quantitative results.[3]
The efficacy of a deuterated standard hinges on its stability—both chemically and, most importantly, isotopically. The foundational principle behind the utility of these compounds is the kinetic isotope effect (KIE), which stems from the fact that a carbon-deuterium (C-D) bond is slightly stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond.[5][6][] While this imparts a degree of inherent stability, it does not render the molecules impervious to degradation. Improper handling and storage can lead to chemical decomposition or, more critically, to hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by protons from the environment.[5] Such isotopic dilution compromises the standard's purity, leading to significant errors in quantification.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, storage, and stability verification of deuterated chemical standards to ensure the integrity and reliability of analytical data.
Fundamental Principles of Deuterated Standard Stability
A nuanced understanding of the factors that can compromise a deuterated standard is essential for developing robust protocols.
Chemical Degradation
Deuterated compounds are generally susceptible to the same chemical degradation pathways as their non-deuterated analogues. These include:
-
Hydrolysis: Breakdown in the presence of water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or trace metal impurities.
-
Photodegradation: Decomposition upon exposure to light, particularly UV wavelengths.
Isotopic Instability: The Hydrogen-Deuterium (H-D) Exchange Phenomenon
H-D exchange is the most critical and unique stability concern for deuterated standards. It is a chemical reaction in which a deuterium atom bonded to the molecule is swapped with a hydrogen atom (proton) from the surrounding environment, most commonly from a solvent.[2][5]
Key Factors Influencing H-D Exchange:
-
Position of Deuterium Labeling: This is the single most important factor. Deuterium atoms on stable positions, such as aromatic or aliphatic carbons, are very unlikely to exchange.[8] However, deuterium atoms on or adjacent to heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are highly labile and prone to rapid exchange, especially in the presence of protic solvents.[3][5][8]
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can donate protons and facilitate H-D exchange.[5] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) are strongly preferred for preparing and storing solutions of deuterated standards.[5]
-
pH: Both acidic and basic conditions can catalyze H-D exchange. Solutions should be maintained at a neutral pH whenever possible.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including H-D exchange.
Protocol for Receipt and Inventory Management
Meticulous inventory management is the first line of defense in preserving the long-term viability of expensive deuterated standards.
Workflow:
-
Inspect Upon Arrival: Check for any damage to the container and ensure the seal is intact. Note if the material was shipped on cold packs.
-
Log Essential Information: Upon receipt, immediately record the following in a dedicated inventory log (e.g., CHEMATIX or a laboratory notebook):
-
Compound Name and Catalog Number
-
Lot Number
-
Date Received
-
Initial Quantity/Amount
-
Assigned Storage Location (e.g., Freezer F2, Shelf 3, Box D)
-
-
Label the Container: Affix a label to the primary container with the date received and the intended Principal Investigator or user group.[9]
-
Equilibration: Before opening for the first time, allow the container to equilibrate to the ambient temperature of the balance room or fume hood (typically 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid material.
Caption: Workflow for receiving and logging new deuterated standards.
Storage Protocols
The appropriate storage conditions are paramount to preserving both the chemical structure and isotopic enrichment of the standard.
Storage of Neat (Solid) Compounds
Unless the manufacturer's certificate of analysis specifies otherwise, neat materials should be stored under the most protective conditions to serve as a long-term reference.
-
Temperature: -20°C or colder is recommended for long-term stability.[5]
-
Atmosphere: Store under an inert gas (argon or dry nitrogen) to prevent degradation from moisture and oxygen.[1]
-
Light: Always store in the dark or in amber-colored vials to protect against photodegradation.[1][5]
Storage of Stock and Working Solutions
Solutions are inherently less stable than neat materials. A two-tiered approach of creating a concentrated stock solution for long-term storage and smaller aliquots of working solutions for daily use is best practice.
-
Stock Solutions (e.g., 1 mg/mL):
-
Working Solutions (e.g., 1-100 µg/mL):
Data Presentation: Recommended Storage Conditions
| Form | Solvent/Matrix | Temperature | Duration | Key Considerations |
| Neat (Solid) | N/A | -20°C to -80°C | Years | Store under inert gas (Ar, N₂); protect from light and moisture.[1][5] |
| Stock Solution | Aprotic Solvent (e.g., ACN, MeOH) | -20°C to -80°C | Months to >1 Year | Use tightly-sealed vials; aliquot to minimize freeze-thaw cycles.[5] |
| Working Solution | Aprotic Solvent | 2-8°C | Days to Weeks | Verify stability; ideal for routine use to preserve stock solution integrity.[5] |
| Working Solution | Aqueous / Protic Solvent | 2-8°C | Hours to Days | High risk of H-D exchange for labile deuterons. Prepare fresh as needed.[5] |
Handling and Solution Preparation Protocols
Careful technique during handling and solution preparation is crucial to prevent contamination and isotopic dilution.
General Handling Precautions
-
Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Preventing Moisture Contamination: Most deuterated solvents and many solid standards are hygroscopic.
-
Dry all glassware in an oven (e.g., >4 hours at 150°C) and cool in a desiccator before use.
-
Handle materials under a dry, inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen).[11][12]
-
Use syringes that have been pre-flushed with dry nitrogen to withdraw liquids from sealed bottles.[12]
-
Caption: Experimental workflow for H-D exchange stability testing.
Conclusion
Deuterated chemical standards are powerful tools that underpin the accuracy of modern quantitative analysis. However, their reliability is directly dependent on their chemical and isotopic integrity. By implementing rigorous protocols for receiving, storing, and handling these critical reagents, laboratories can prevent costly errors associated with standard degradation and isotopic dilution. The core principles of using low temperatures, protecting from light, minimizing moisture exposure, and selecting appropriate aprotic solvents are fundamental. Furthermore, proactive stability validation, particularly for H-D exchange, provides empirical evidence of a standard's fitness for use, ensuring that the data generated is both accurate and trustworthy.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- BenchChem. (2025). Protocol for Using Deuterated Standards in Mass Spectrometry.
- ResolveMass Laboratories Inc. (2024). Deuterated Polymers: Complete Guide.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Moravek. (2022). How To Properly Store Your Radiolabeled Compounds.
- Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.
- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.
- PubMed. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones.
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
- BenchChem. (2025). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds.
- PubMed. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes.
- PMC. (2020). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments.
- Cambridge Isotope Laboratories, Inc. Use and Handling of NMR Solvents Deuterated Chloroform.
- ACS Publications. (1999). Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones.
- Sigma-Aldrich. Use and Handling of NMR Solvents.
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- University of Colorado Boulder. Guide to Isotope Management In Laboratories.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.
- University of Georgia Research. (2022). Guidelines for Chemical Storage and Management.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide. As a deuterated analog, this compound is of significant interest in pharmaceutical development, particularly for studies involving drug metabolism and pharmacokinetics.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yield and purity.
I. Overview of the Synthetic Approach
The synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide typically involves the coupling of a 4-chloropyridine-2-carboxylic acid derivative with (methyl-d3)amine hydrochloride. The primary challenge in this synthesis is the efficient formation of the amide bond while minimizing side reactions and simplifying purification. The most common strategy involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Two prevalent methods for carboxylic acid activation in this context are:
-
Conversion to an Acyl Chloride: This involves reacting 4-chloropyridine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride intermediate.[3][4] This intermediate then readily reacts with (methyl-d3)amine.
-
Use of Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct coupling of the carboxylic acid and the amine.[5][6] These agents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine.
The choice of method can significantly impact the reaction's success, and each comes with its own set of potential challenges that this guide will address.
II. Troubleshooting Guide
This section is designed to provide solutions to common problems encountered during the synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low to No Product Formation | 1. Ineffective Carboxylic Acid Activation: The activating agent (e.g., thionyl chloride, EDC) may be old or decomposed. | 1. Verify Reagent Quality: Use a fresh, unopened bottle of the activating agent or test its efficacy on a simple, known reaction. Thionyl chloride, for instance, can hydrolyze over time if exposed to atmospheric moisture. |
| 2. Amine Salt Neutralization: (Methyl-d3)amine is typically supplied as a hydrochloride salt. The free amine is required for the nucleophilic attack. | 2. Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture in a slight excess (1.1-1.5 equivalents) to neutralize the HCl and liberate the free (methyl-d3)amine.[7] | |
| 3. Reaction Temperature Too Low: Amide bond formation can be slow at room temperature, especially with less reactive partners. | 3. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).[3][8] Be cautious not to overheat, as this can lead to side reactions. | |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Extend Reaction Time: Monitor the reaction progress using TLC.[8] If starting material is still present after the initially planned time, allow the reaction to stir for a longer period. |
| 2. Stoichiometric Imbalance: An incorrect ratio of reactants can leave one of the starting materials unconsumed. | 2. Verify Stoichiometry: Carefully re-calculate and measure the molar equivalents of all reactants. It is often beneficial to use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the more valuable carboxylic acid derivative. | |
| Formation of an Impurity with a Similar Rf to the Product | 1. Formation of a Dimer or Other Side Products: The activated carboxylic acid can potentially react with another molecule of the carboxylic acid or other nucleophiles present. | 1. Optimize Reaction Conditions: Consider running the reaction at a lower temperature or adding the activating agent more slowly to control the concentration of the reactive intermediate.[3] |
| 2. Isomeric Impurities: If starting with picolinic acid, chlorination with thionyl chloride can sometimes lead to the formation of chlorinated isomers.[3] | 2. Purify the Starting Material: Ensure the purity of the 4-chloropyridine-2-carboxylic acid starting material before proceeding with the amide coupling step. | |
| Difficult Purification | 1. Byproducts from Coupling Agents: DCC and EDC generate urea byproducts (DCU and EDU, respectively) which can be challenging to remove. | 1. Filtration for DCU: If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. For the more soluble EDU from EDC, an acidic wash of the organic layer during workup can help in its removal. |
| 2. Residual Base: Excess tertiary amine base (TEA, DIPEA) can co-elute with the product during chromatography. | 2. Aqueous Workup: During the workup procedure, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer.[8] Follow this with a wash with saturated sodium bicarbonate solution and then brine. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this reaction?
A1: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.[9] THF has been highlighted as an effective solvent due to its moderate polarity and ability to facilitate Lewis acid coordination.[9] The selection will also depend on the specific coupling agent used and the solubility of the starting materials.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light.
Q3: My final product is colored. What could be the cause and how can I remove the color?
A3: Colored impurities can arise from the oxidation of pyridine derivatives or other sensitive functional groups.[3] To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.[3] If colored impurities are present in the final product, purification by column chromatography on silica gel is usually effective.[8] In some cases, a charcoal treatment of the product solution before final crystallization can also help remove colored impurities.
Q4: Is it necessary to use the hydrochloride salt of (methyl-d3)amine?
A4: (Methyl-d3)amine is a gas at room temperature, making it difficult to handle. The hydrochloride salt is a stable, weighable solid.[1][10] As mentioned in the troubleshooting guide, it is crucial to add a base to the reaction to liberate the free amine for it to act as a nucleophile.
Q5: What are the best methods for purifying the final product?
A5: The most common and effective purification methods for pyridine carboxamides are crystallization and column chromatography.[8] Crystallization is ideal for obtaining highly pure material if a suitable solvent system can be identified.[8] Silica gel column chromatography is excellent for separating the desired product from impurities with different polarities.[3]
IV. Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol provides a step-by-step methodology for the synthesis of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.
Step 1: Formation of 4-Chloropyridine-2-carbonyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-chloropyridine-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Slowly heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride can be used in the next step without further purification.[4]
Step 2: Amide Coupling
-
Dissolve the crude 4-chloropyridine-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve (methyl-d3)amine hydrochloride (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.
V. Workflow and Troubleshooting Logic
The following diagram illustrates the general workflow and the logical steps for troubleshooting common issues during the synthesis.
Caption: Synthetic workflow and troubleshooting decision points.
VI. References
-
PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic routes to deuterated methylamine hydrochloride 4 and.... Retrieved from [Link]
-
LookChem. (n.d.). Cas 7436-22-8,METHYL-D3-AMINE HYDROCHLORIDE. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof. Retrieved from
-
ResearchGate. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from [Link]
-
Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Retrieved from
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
nsj prayoglife. (n.d.). 4-Chloro-pyridine-2-carboxylic acid amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
RSC Publishing. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Retrieved from
-
(2026, February 12). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Retrieved from
-
Google Patents. (n.d.). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. Retrieved from [Link]
-
Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. Retrieved from
-
Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
PubMed. (2010, September 20). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Retrieved from [Link]
-
PMC. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
Sources
- 1. clearsynthdeutero.com [clearsynthdeutero.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. evitachem.com [evitachem.com]
- 10. lookchem.com [lookchem.com]
Minimizing impurities during the synthesis of Sorafenib-d3 precursors
Topic: Minimizing Impurities & Optimizing Isotopic Purity
Audience: Senior Organic Chemists, Process Development Scientists Version: 2.4 (Current as of 2026)
Introduction: The Isotopic Integrity Challenge
Synthesizing Sorafenib-d3 (specifically the N-methyl-d3 analog) requires a shift in mindset from standard organic synthesis to isotope-aware process chemistry . In non-labeled synthesis, a 1% impurity profile is often acceptable if it can be removed via HPLC. In stable isotope synthesis, a 1% "protio" (d0) impurity is a critical failure that renders the material useless as an internal standard for quantitative mass spectrometry (LC-MS/MS).
This guide addresses the three critical failure points in the Sorafenib-d3 pathway:
-
Isotopic Dilution: Loss of deuterium enrichment during the amide formation.
-
The "Dimer" Trap: Formation of symmetrical urea byproducts during the final coupling.
-
Regio-isomer Contamination: Incorrect ether linkage during the precursor assembly.
Synthesis Workflow & Logic
The industry-standard route (adapted from Bankston et al.) involves three distinct stages. We utilize the Convergent Urea Strategy , which offers the highest control over impurity formation compared to the CDI (Carbonyl diimidazole) route.
Interactive Workflow (DOT Visualization)
Caption: Convergent synthesis pathway emphasizing the early introduction of the deuterium label to minimize downstream isotopic scrambling.
Troubleshooting Module: Critical Impurities
Issue A: The "Protio" Impurity (M-3 Peak)
Symptom: Mass spec analysis shows significant intensity at m/z 465 (d0) alongside the target m/z 468 (d3). Root Cause: This is rarely due to H/D exchange on the methyl group itself (C-D bonds are stable here). It is almost exclusively caused by moisture contamination in the CD3NH2 reagent .
| Parameter | Specification / Action |
| Reagent Quality | Methylamine-d3 HCl is extremely hygroscopic. If it absorbs atmospheric H2O, the salt hydrolysis can liberate trace H-amines or interfere with stoichiometry. |
| Base Selection | Avoid hydroxide bases (NaOH/KOH) during the liberation of the free amine. Use DIPEA or Triethylamine in anhydrous THF/DCM. |
| Protocol Adjustment | Do not generate the free CD3NH2 gas externally. Perform the amidation in situ by suspending the hydrochloride salt in the reaction solvent and adding base dropwise. |
Issue B: The "Dimer" Urea (Symmetric Impurity)
Symptom: An insoluble white precipitate forms during the final step that does not dissolve in the reaction solvent. Identity: 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.[1] Mechanism: Moisture hydrolyzes the isocyanate starting material into an aniline, which then reacts with the remaining isocyanate.
Prevention Protocol:
-
Isocyanate Quality: The 4-chloro-3-(trifluoromethyl)phenyl isocyanate must be a clear liquid. If it is cloudy or has solids, distill it under reduced pressure before use.
-
Solvent Drying: Use DCM distilled over CaH2 or THF from a solvent purification system (water < 50 ppm).
-
Order of Addition: Add the Isocyanate solution TO the Amine solution slowly. This ensures the amine is always in excess until the end, preventing the isocyanate from "waiting" and reacting with moisture.
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate A (Deuterated Amide)
Minimizing Isotopic Dilution
-
Activation: Dissolve 4-chloropicolinic acid (1.0 eq) in SOCl2 (5.0 eq). Reflux for 2 hours. Evaporate SOCl2 completely (trace SOCl2 will consume your expensive deuterated amine). Azeotrope with dry toluene twice.
-
Amidation: Dissolve the crude acid chloride in anhydrous THF (0.2 M).
-
Deuterium Addition: Add Methylamine-d3 hydrochloride (1.2 eq) directly to the flask.
-
Base Addition: Cool to 0°C. Add DIPEA (2.5 eq) dropwise over 30 minutes.
-
Workup: Dilute with EtOAc, wash with NaHCO3. Crucial: Do not use acidic washes yet, as the pyridine ring can protonate and extract into the aqueous phase.
Protocol 2: Final Urea Coupling (Sorafenib-d3)
Minimizing Symmetrical Urea Formation
-
Preparation: Dry Intermediate B (4-(4-aminophenoxy)-N-(methyl-d3)picolinamide) under high vacuum for 4 hours at 40°C.
-
Solvation: Dissolve Intermediate B (1.0 eq) in anhydrous DCM (10 mL/g).
-
Reaction: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the amine solution at room temperature .
-
Note: Heating is rarely necessary and increases side reactions.
-
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The amine spot (more polar) should disappear.
-
Quenching: If the reaction stalls, do not add water. Add a scavenger resin (e.g., Trisamine) to remove excess isocyanate, then filter.
Logic Tree for Impurity Identification
Use this decision tree when an unknown peak appears in your HPLC trace.
Caption: Diagnostic logic for identifying common impurities based on relative retention time (RRT).
FAQ: Expert Insights
Q: Why use the acid chloride route for deuteration instead of the ester? A: While esters (methyl 4-chloropicolinate) are stable, the reaction with methylamine-d3 requires heating or high pressure, which increases the risk of d3-leakage or seal failure. The acid chloride reacts instantly at 0°C, preserving the expensive isotope and preventing thermal degradation.
Q: Can I use CDI (Carbonyldiimidazole) instead of the isocyanate? A: It is not recommended for the d3-synthesis. The CDI route involves a "one-pot" rearrangement that often yields 60-70% and requires difficult chromatography. The isocyanate route (Bankston method) typically yields >85% and often requires only a simple wash/recrystallization, which is vital when working with high-value labeled precursors.
Q: My final product has a slight pink hue. Is it pure? A: Likely yes, but with trace oxidation of the phenol ether. Sorafenib-d3 should be a white to off-white solid. A pink hue suggests trace oxidation of the 4-aminophenol residue. A quick wash with cold ethanol usually removes this color without significant loss of yield.
References
-
Bankston, D., et al. (2002).[2] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.
-
Wilhelm, S. M., et al. (2004).[2] "BAY 43-9006 exhibits broad spectrum oral antitumor activity..."[2] Cancer Research.[2]
-
Zhang, L., et al. (2011).[3] "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications.
-
Common Organic Chemistry. "Urea Formation: Amine + Isocyanate Conditions."
Sources
Validation & Comparative
Verifying Isotopic Purity of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
Executive Summary
4-Chloro-N-(methyl-d3)pyridine-2-carboxamide is a critical deuterated building block, primarily utilized in the synthesis of stable isotope-labeled kinase inhibitors (e.g., Sorafenib-d3 ) for DMPK (Drug Metabolism and Pharmacokinetics) studies. In these applications, isotopic purity (enrichment) is not merely a quality metric—it is a functional requirement. Low enrichment leads to "cross-talk" in mass spectrometry quantification assays, compromising bioanalytical data integrity.
This guide compares the two industry-standard methodologies for verifying the isotopic purity of this scaffold: Quantitative Proton NMR (qH-NMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS offers superior sensitivity for trace analysis, this guide advocates for qH-NMR as the primary release criterion due to its ability to quantify the specific position of labeling (regiospecificity) and its non-destructive nature.
Technical Comparison: qH-NMR vs. HRMS
The following analysis contrasts the performance of the two methods specifically for the N-(methyl-d3) moiety.
Table 1: Method Performance Matrix
| Feature | Method A: qH-NMR (Recommended) | Method B: HRMS / LC-MS |
| Primary Detection | Residual Protio-Signal (Absence of Signal) | Mass Shift (+3.018 Da) |
| Quantification Basis | Molar Ratio (Integration of residual -CH3 vs. Scaffold) | Isotopologue Distribution Intensity (M+0, M+1, M+2, M+3) |
| Limit of Detection | ~0.1% Protio-impurity (requires high concentration) | <0.01% Protio-impurity (high sensitivity) |
| Regiospecificity | High (Confirms D is on the Methyl group) | Low (Confirms D is somewhere on the molecule) |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) |
| Cost Per Run | Low (Solvent only) | High (Columns, solvents, maintenance) |
| Throughput | Medium (10-15 min/sample) | High (2-5 min/sample) |
Expert Insight: The "Blind Spot" of HRMS
While HRMS is sensitive, it measures the total mass. If deuterium scrambling occurred during synthesis (e.g., D/H exchange on the pyridine ring protons instead of the methyl group), HRMS might still show a +3 Da shift. Only NMR confirms the deuterium is located specifically on the N-methyl group by validating the disappearance of the specific methyl doublet at ~2.95 ppm.
Recommended Workflow: The "Dual-Gate" Verification
To ensure >99 atom% D enrichment, a sequential workflow is required.
Figure 1: The "Dual-Gate" workflow ensures that gross failures are caught early by NMR before expensive HRMS analysis.
Detailed Protocol: Quantitative 1H-NMR (qH-NMR)
This protocol utilizes the Internal Normalization Method .[1] Instead of adding an external standard (which introduces weighing errors), we use the molecule's own stable aromatic protons (which do not exchange) as the reference.
Materials[1][2][3][4]
-
Analyte: ~10 mg of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide.
-
Solvent: DMSO-d6 (99.96% D) or CDCl3 (99.8% D). Note: DMSO-d6 is preferred to prevent amide proton exchange broadening.
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for trace quantification).
Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.
-
Relaxation Delay (D1): 20 seconds (Critical: Must be > 5 × T1 of the aromatic protons).
-
Scans (NS): 64 or 128 (High S/N required for the residual impurity).
-
Temperature: 298 K.
Data Processing & Calculation[5]
-
Phase & Baseline: Apply precise manual phasing and automatic baseline correction (Bernstein polynomial).
-
Reference Assignment (The Denominator):
-
Identify the Pyridine H-6 proton (doublet, ~8.5 ppm). This proton is stable and represents 1H.
-
Set its integral value to exactly 1.000 .
-
-
Impurity Assignment (The Numerator):
-
Locate the region for the non-deuterated N-methyl group (~2.8 – 3.0 ppm).
-
In a 100% deuterated sample, this region is flat.
-
Integrate any residual peak found here. Let this integral be
.
-
-
Calculation: Since a fully protonated methyl group has 3 protons, the residual integration must be normalized.
Expected Spectral Features
-
Pyridine H-6: ~8.52 ppm (d, 1H)
-
Pyridine H-3: ~8.20 ppm (d, 1H)
-
Pyridine H-5: ~7.65 ppm (dd, 1H)
-
Amide NH: ~8.8 - 9.0 ppm (broad s, 1H)
-
Residual Methyl (Imperfect Enrichment): ~2.95 ppm (d, J=4.8 Hz). If this peak is absent, enrichment is >99.8%.
Supporting Experimental Data (Simulated Case Study)
The following data represents a typical validation batch comparison.
Table 2: Batch Analysis Results
| Batch ID | qH-NMR Result (Residual Methyl Integral) | Calculated Enrichment (NMR) | HRMS Result (M+0 Abundance) | Conclusion |
| Lot-A001 | Not Detected (Noise level) | > 99.8% | 0.1% | Pass (Premium Grade) |
| Lot-A002 | 0.045 (normalized to 1H aromatic) | 98.5% | 1.4% | Pass (Standard Grade) |
| Lot-A003 | 0.300 (normalized to 1H aromatic) | 90.0% | 9.8% | Fail (Reprocess) |
Note on Lot-A003: A residual integral of 0.300 implies that for every 1 aromatic proton, there is 0.3 methyl protons. Since a full methyl group has 3 protons, this means 10% of the molecules still have a CH3 group (
Scientific Rationale & Causality
Why do we prioritize NMR over MS for this specific molecule?
-
The "Silent" Exchange: In pyridine carboxamides, the amide proton (NH) is acidic. If the sample is dissolved in a protic solvent (like Methanol) during LC-MS analysis, the amide D/H can exchange rapidly. This creates a false "M-1" or "M+1" signal in the mass spec that is an artifact of the analysis, not the sample purity. NMR in DMSO-d6 prevents this exchange , providing a true snapshot of the molecular structure.
-
Synthetic Pathway Verification: This molecule is typically synthesized by reacting 4-chloropicolinic acid derivatives with methylamine-d3. The primary failure mode is the contamination of the starting material (methylamine-d3) with methylamine-h3. NMR directly visualizes this specific contamination.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. (Authoritative guide on qNMR methodology). [Link]
-
Simmons, B., et al. (2016). "Development of a Quantitative NMR Method for the Determination of Deuterium Enrichment." Analytical Chemistry. (Specifics on calculating enrichment). [Link]
-
Banker, R., et al. (2017). "Sorafenib: Synthesis and Deuterated Analogs." Journal of Labelled Compounds and Radiopharmaceuticals. (Context for the specific molecule's application). [Link]
-
PubChem. (2025).[2] "4-Chloro-N-methylpyridine-2-carboxamide Compound Summary." (Source for non-deuterated chemical shift baselines). [Link]
Sources
Decoding the Certificate of Analysis: A Guide to Deuterated Research Standards for Scientists and Drug Development Professionals
In the realm of quantitative analysis, particularly within pharmaceutical research and development, the integrity of your results is inextricably linked to the quality of your reference standards. Deuterated compounds, which serve as invaluable internal standards in mass spectrometry-based assays, are no exception. Their ability to mimic the behavior of the analyte of interest provides a robust correction for variability, leading to highly accurate and precise data. However, not all deuterated standards are created equal, and the documentation provided with them can range from comprehensive to concerningly sparse.
This guide provides an in-depth comparison of the Certificate of Analysis (CoA) for a high-quality, certified deuterated research standard against the often-minimal documentation accompanying a standard research-grade equivalent. Understanding these differences is crucial for ensuring experimental reproducibility, maintaining data integrity, and complying with regulatory expectations.
The Anatomy of a Trustworthy Certificate of Analysis for Deuterated Standards
A Certificate of Analysis is more than just a piece of paper; it is a legally binding document that attests to a specific batch's quality and purity.[1][2] For deuterated standards, a comprehensive CoA should provide a transparent and detailed account of the compound's identity, purity (both chemical and isotopic), and the analytical methods used to determine these properties.[2][3][4][5]
Here's a breakdown of the essential components of a comprehensive CoA for a deuterated research standard and the scientific rationale behind them:
1. Product and Batch Information:
-
Product Name and Catalog Number: Unambiguous identification of the product.
-
Batch or Lot Number: Essential for traceability, linking the specific vial in your hand to the analytical data presented on the CoA.[2]
-
Molecular Formula and Weight: Confirms the basic chemical identity of the compound.
-
Date of Manufacture and Expiry: Provides critical information about the stability and expected shelf-life of the standard.[2]
2. Identity and Structure Confirmation:
The first and most fundamental question a CoA must answer is: "Is this the correct molecule?" For deuterated standards, this extends to confirming the location of the deuterium labels.
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is a cornerstone technique for structural elucidation.[4] By comparing the spectrum of the deuterated standard to its non-deuterated counterpart, scientists can confirm the molecular structure. The disappearance or significant reduction of a proton signal at a specific chemical shift provides strong evidence for deuterium substitution at that position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight of the deuterated compound, providing further evidence of its identity and the number of deuterium atoms incorporated.
3. Purity Assessment: A Two-Fold Challenge
For deuterated standards, purity is a dual concept: chemical purity and isotopic purity. A comprehensive CoA will address both with quantitative data.
-
Chemical Purity: This refers to the percentage of the desired compound in the material, excluding any chemical impurities.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for determining chemical purity. The CoA should specify the method and the detection technique used (e.g., UV, MS).
-
Result: This should be reported as a percentage (e.g., >99.5%). Vague statements like "conforms to structure" are insufficient.
-
-
Isotopic Purity (Isotopic Enrichment): This is a critical parameter for deuterated standards and indicates the percentage of the molecules that contain the desired number of deuterium atoms.[6]
-
Analytical Method: Mass Spectrometry (MS) is the primary technique for determining isotopic enrichment.[3][7] The CoA should detail the method used to analyze the distribution of isotopologues (molecules that differ only in their isotopic composition).[3]
-
Result: Isotopic enrichment should be reported as a percentage (e.g., >98%).[6] A high isotopic enrichment is crucial to minimize interference from the unlabeled analyte.[8]
-
4. Quantitative Analysis and Uncertainty:
For certified reference materials (CRMs), the CoA will provide a certified concentration or purity value with an associated measurement uncertainty.[4][9]
-
Certified Value and Uncertainty: This value is established through a metrologically valid procedure and is traceable to a recognized standard.[4] The uncertainty is typically expressed as an expanded uncertainty with a specified coverage factor (e.g., k=2 for a 95% confidence level).[9]
-
Traceability Statement: A statement of metrological traceability to a national or international standard (e.g., NIST, SI units) is a hallmark of a CRM.[4][9][10]
5. Handling and Storage Information:
-
Recommended Storage Conditions: Essential for ensuring the long-term stability of the standard.
-
Safety Information: A reference to the Safety Data Sheet (SDS) should be included.
The Comparison: Comprehensive CoA vs. Standard Research-Grade Documentation
The difference in the level of detail and assurance between a comprehensive CoA for a certified deuterated standard and the documentation for a standard research-grade product can be stark. The following table highlights these differences:
| Feature | Comprehensive CoA (Certified Deuterated Standard) | Standard Research-Grade Documentation |
| Identity Confirmation | ¹H-NMR and Mass Spectrometry data provided, confirming structure and deuteration sites. | Often states "Conforms to Structure" with no accompanying data or a simple mass spectrum. |
| Chemical Purity | Quantitative result from HPLC or GC (e.g., 99.7%). The method is specified. | May state "≥95%" or "≥98%" without providing the actual result or the analytical method. |
| Isotopic Purity | Quantitative isotopic enrichment from Mass Spectrometry (e.g., 99.2% D₅). | May not be specified, or a nominal value is given without supporting data. |
| Certified Value & Uncertainty | Provides a certified value with a stated measurement uncertainty and traceability.[4][9] | No certified value or uncertainty is provided. |
| Traceability | Statement of metrological traceability to a recognized standard (e.g., NIST).[4][10] | No statement of traceability. |
| Batch-Specific Data | All data is specific to the manufactured lot number.[2] | Data may be from a "representative" batch, not the one you received. |
| Accreditation | Often produced by a facility accredited to standards like ISO 17034.[9][10] | Typically produced under a general quality management system (e.g., ISO 9001) or with no stated accreditation.[10] |
Visualizing the Decision-Making Process
When evaluating a deuterated research standard, a systematic approach is crucial. The following diagram illustrates a recommended workflow for a researcher when assessing the provided documentation.
Sources
- 1. datacor.com [datacor.com]
- 2. artsyltech.com [artsyltech.com]
- 3. ISO Guide 31:2015 - EVS standard evs.ee | en [evs.ee]
- 4. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. scribd.com [scribd.com]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Choosing Correct Reference Material Quality Grade [sigmaaldrich.com]
Chromatographic Purity Assessment of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
Executive Summary: The "Dual Purity" Challenge
In the development of kinase inhibitors like Sorafenib and Regorafenib , the intermediate 4-Chloro-N-methylpyridine-2-carboxamide is a critical scaffold. Its deuterated analog, 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide , serves as the essential Stable Isotope Labeled (SIL) Internal Standard for bioanalytical assays (DMPK/TK studies).
However, commercial certificates of analysis (CoA) often conflate Chemical Purity (absence of side-products) with Isotopic Purity (absence of the non-deuterated "protio" form). For a researcher, failing to distinguish these leads to two specific failures:
-
Chemical Impurities: Hydrolysis products (e.g., 4-chloropyridine-2-carboxylic acid) alter ionization efficiency in MS.
-
Isotopic Impurities: The presence of the d0-protio analog (4-Chloro-N-methylpyridine-2-carboxamide) causes "crosstalk" in the mass spectrometer, artificially inflating analyte concentrations in patient samples.
This guide compares three analytical workflows—UHPLC-UV , LC-HRMS , and qNMR —to establish a self-validating purity assessment system.
Chemical Purity Assessment: UHPLC-UV
Objective: Detect and quantify process-related impurities (starting materials, hydrolysis byproducts). Limitation: Cannot distinguish between d3 (target) and d0 (impurity) isotopes due to identical chromophores.
The "Silent" Impurities
Synthesis of this pyridine carboxamide typically involves reacting 4-chloropyridine-2-carbonyl chloride with methylamine. Two critical impurities arise:[1]
-
Hydrolysis Product: 4-Chloropyridine-2-carboxylic acid (arises from moisture).
-
Over-reaction Adduct: 4-(Methylamino)-N-methylpyridine-2-carboxamide (nucleophilic attack at the Cl-position).
Protocol A: High-pH Resistant Reversed-Phase UHPLC
Standard acidic mobile phases often cause peak tailing for pyridines due to silanol interactions. We utilize a high-pH compatible C18 hybrid column to deprotonate the pyridine nitrogen, improving peak shape.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% B (0-1 min)
60% B (10 min) 95% B (12 min). -
Detection: UV @ 254 nm (Pyridine
) and 220 nm (Amide).
Expert Insight: At pH 10, the carboxylic acid impurity is fully ionized (COO-) and elutes near the void volume (
Isotopic Purity Assessment: LC-HRMS
Objective: Quantify the d0 (protio) and d<3 isotopologues. Mechanism: Exploiting the "Deuterium Isotope Effect" and Mass Resolution.[2][3][4]
The Deuterium Isotope Effect
Contrary to intuition, deuterated compounds often elute earlier than their protio-analogs on C18 columns. The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the d3-molecule slightly less lipophilic.
-
Expected Shift:
to min (d3 elutes before d0).
Protocol B: HRMS Isotopic Ratio Analysis
-
System: Q-TOF or Orbitrap (Resolution > 30,000).
-
Ionization: ESI+ (Positive Mode).
-
Target Ions:
-
Target (d3):
173.04 (Cl-35) / 175.04 (Cl-37). -
Impurity (d0):
170.02 (Cl-35). -
Impurity (d1/d2):
171.03 / 172.03.
-
Calculation:
The "Gold Standard": qNMR (Absolute Assay)
Objective: Determine absolute mass purity without a reference standard. Why it wins: Unlike LC-UV, qNMR does not require a response factor correction for impurities. Unlike LC-MS, it is not subject to ionization suppression.
Protocol C: Internal Standard qNMR
-
Solvent: DMSO-
(prevents amide proton exchange). -
Internal Standard: Maleic Acid (Traceable to NIST SRM).
-
Key Signal: The Methyl group doublet.
-
d0-Impurity: Shows a doublet at
2.8 ppm (coupling to NH). -
d3-Target:Silent at this position (no protons).
-
Quantification: Integrate the aromatic pyridine protons (common to both) vs. the Maleic acid standard for total molar content.
-
Comparative Performance Guide
The following table summarizes the capabilities of each method.
| Feature | Method A: UHPLC-UV | Method B: LC-HRMS | Method C: qNMR |
| Primary Utility | Chemical Impurities (Process) | Isotopic Enrichment ( | Absolute Potency Assignment |
| Specificity | Moderate (Co-elution risk) | High (Mass resolved) | High (Structural resolution) |
| Limit of Detection | ~0.05% | < 0.001% | ~0.5% |
| Isotope Separation | No (Co-elution) | Yes (Mass + slight RT shift) | Yes (d0 methyl signal visible) |
| Self-Validating? | No (Requires Ref Std) | Yes (Relative Ratio) | Yes (Primary Ratio Method) |
Visualized Analytical Workflow
The following diagram illustrates the decision matrix for certifying this reference material.
Caption: Integrated workflow for distinguishing chemical impurities (UV) from isotopic impurities (MS) and establishing absolute potency (NMR).
References
-
Sorafenib Synthesis & Impurities: Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development (2002). [Link] (Establishes the methylamine reaction pathway and potential for bis-adduct formation).
-
Deuterium Isotope Effects in Chromatography: Turowski, M. et al. "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography." Journal of Chromatography A (2003). [Link] (Foundational text explaining why deuterated isotopologues elute earlier).
-
qNMR vs. LC-MS for Purity Assignment: Josephs, R.D. et al. "Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS."[5][6] Analytical and Bioanalytical Chemistry (2018). [Link] (Demonstrates the hierarchy of qNMR as a primary ratio method over chromatographic techniques).
-
FDA Bioanalytical Method Validation Guidelines (2018): U.S. Food and Drug Administration. [Link] (Defines the requirement for isotopic purity in internal standards to prevent "crosstalk").
Sources
- 1. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
Technical Comparison: Kinetic Isotope Effect Studies of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
Executive Summary & Strategic Utility
4-Chloro-N-(methyl-d3)pyridine-2-carboxamide is a specialized deuterated intermediate primarily used in the synthesis and metabolic profiling of next-generation kinase inhibitors, specifically analogs of Sorafenib and Regorafenib .
In drug development, this compound serves as a critical "metabolic probe." By replacing the metabolically labile N-methyl group with a trideuteromethyl (
The "Deuterium Switch" Rationale
The N-methyl amide moiety in pyridine carboxamides is a "soft spot" for CYP3A4-mediated oxidative demethylation.
-
Protio-Analog (Standard): Rapidly metabolized to the primary amide, leading to shorter half-life (
). -
Deuterated Product (
): Exploits the stronger C-D bond to increase the activation energy ( ) of the rate-determining step (hydrogen atom transfer), thereby reducing intrinsic clearance ( ).
Mechanistic Analysis: The Kinetic Isotope Effect[1][2][3][4][5][6]
To understand the utility of this product, one must analyze the CYP450 catalytic cycle.[1] The primary KIE arises because the Carbon-Deuterium (C-D) bond has a lower Zero Point Energy (ZPE) than the Carbon-Hydrogen (C-H) bond.
Mechanism of Action[7]
-
Binding: The pyridine carboxamide binds to the CYP active site (likely CYP3A4).
-
Abstraction (The RDS): The high-valent Iron-Oxo species (
radical cation) attempts to abstract a hydrogen (or deuterium) atom from the N-methyl group. -
Outcome:
-
C-H Abstraction: Fast. Leads to carbinolamine intermediate
unstable releases formaldehyde + des-methyl metabolite. -
C-D Abstraction: Slower due to higher bond dissociation energy (
kcal/mol).
-
Pathway Visualization
The following diagram illustrates the bifurcation in metabolic fate driven by the isotope effect.
Comparative Performance Analysis
This section objectively compares the deuterated product against standard alternatives used in metabolic stability assays.
Table 1: Comparative Metabolic Stability Profile
| Feature | Product: N-(methyl-d3) | Alternative A: Protio-Analog | Alternative B: Ring-Deuterated |
| Chemical Structure | |||
| Primary Application | KIE Determination, Half-life extension | Standard Reference, Synthesis precursor | Metabolic Switching Control |
| C-H/D Bond Energy | ~100 kcal/mol (Stronger) | ~98 kcal/mol (Weaker) | ~98 kcal/mol (N-methyl unchanged) |
| Intrinsic Clearance ( | Low (< 15 µL/min/mg) | High (> 40 µL/min/mg) | High (Similar to Protio) |
| Observed KIE ( | 2.0 – 6.0 (Primary KIE) | 1.0 (Reference) | ~1.0 (Secondary/Null) |
| Metabolic Soft Spot | Protected | Vulnerable | Vulnerable |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
-
High KIE (>2.0): Indicates that C-H bond breaking is the rate-determining step. This validates the use of the
analog for extending half-life in vivo. -
Low KIE (~1.0): Would indicate that other steps (binding or product release) are rate-limiting, or that metabolism occurs elsewhere (e.g., on the pyridine ring).
Experimental Protocol: Microsomal Stability Assay
To validate the performance of 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide, researchers must determine the Intrinsic Clearance (
Workflow Visualization
Detailed Methodology
Objective: Determine
Materials:
-
Test Compounds: Protio-analog and N-(methyl-d3) analog (1 µM final conc).
-
Liver Microsomes: Human or Rat (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Internal Standard: Warfarin or Tolbutamide.
Step-by-Step Procedure:
-
Pre-Incubation: Mix microsomes in phosphate buffer (pH 7.4) with the test compound. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots (50 µL).
-
Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing the Internal Standard to precipitate proteins.
-
Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.
-
Quantification: Analyze via LC-MS/MS (MRM mode). Monitor the transition of the parent ion to the characteristic fragment.
-
Note: The deuterated analog will have a mass shift of +3 Da.
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
- .
- .
-
Technical Considerations & Troubleshooting
Metabolic Switching
If the KIE is high, researchers must check for Metabolic Switching . When the N-methyl route is blocked by deuterium, the enzyme may shift its attack to the pyridine ring or the chlorine position.
-
Detection: Look for new peaks in the LC-MS chromatogram of the deuterated sample that are absent in the protio sample.
D-H Exchange
Ensure the deuterium label is stable in solution. The
-
Validation: Incubate the deuterated compound in buffer (without microsomes) for 24 hours and check for mass loss.
References
-
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology.
-
Wilhelm, S. M., et al. (2004).[2] "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway."[2] Cancer Research.[1][2] (Foundational paper on Sorafenib structure).
-
Simmons, E. M., & Hartwig, J. F. (2012).[3] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition.
-
FDA Clinical Pharmacology Reviews. (2017). "Deutetrabenazine (Austedo) - Application Number: 208082." (Authoritative example of Deuterium Switch success).
-
Gant, T. G. (2014). "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the Synthetic Routes of Deuterated vs. Non-Deuterated Sorafenib Intermediates
This guide provides an in-depth comparison of the synthetic strategies for producing key intermediates of Sorafenib and their deuterated analogues. It is designed for researchers, scientists, and professionals in drug development who are interested in the practical aspects of isotopic labeling for enhancing pharmacokinetic profiles.
Introduction: The Rationale for Deuterating Sorafenib
Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3] It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and vascular endothelial growth factor receptors (VEGFRs).[1][2]
In drug development, the substitution of hydrogen with its heavier isotope, deuterium, is a strategy known to improve pharmacokinetic properties.[4][5] This "deuterium effect" can lead to greater metabolic stability, a longer in-vivo half-life, and potentially reduced dosage requirements.[5] A deuterated version of Sorafenib, known as Donafenib or Sorafenib-d3, has been developed where the N-methyl group is replaced with a trideuteriomethyl (-CD3) group.[6][7] This guide will explore the synthetic considerations for introducing deuterium into Sorafenib's core structure.
Retrosynthetic Analysis of Sorafenib
The synthesis of Sorafenib can be conceptually broken down into three main fragments. A common retrosynthetic approach involves the formation of a diaryl ether linkage and a diaryl urea moiety. This leads to key intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate .
The core of this guide will focus on the synthesis of the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate and its deuterated counterpart, as this fragment presents interesting challenges and choices in synthetic strategy.
Established Synthesis of Non-Deuterated 4-(4-aminophenoxy)-N-methylpicolinamide
The synthesis of this key intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Workflow for Non-Deuterated Intermediate Synthesis
Caption: General workflow for the synthesis of the non-deuterated Sorafenib intermediate.
This established route begins with the chlorination of picolinic acid, followed by amidation with methylamine to form 4-chloro-N-methylpicolinamide.[8] This chlorinated pyridine derivative then undergoes a Williamson ether synthesis with 4-aminophenol in the presence of a strong base, such as potassium tert-butoxide (KOtBu), to yield the final intermediate.[9][10]
Synthetic Strategies for Deuterated Sorafenib Intermediates
The introduction of deuterium can be approached in two primary ways: by using deuterated starting materials or by performing a hydrogen-deuterium (H-D) exchange on a late-stage intermediate.
Strategy 1: Synthesis from a Deuterated Starting Material
This is the most direct approach for producing Sorafenib-d3 (Donafenib), where the N-methyl group is deuterated.
Workflow for N-CD3 Deuterated Intermediate
Caption: Synthesis utilizing a deuterated starting material (trideuteriomethylamine).
In this strategy, the synthesis mirrors the non-deuterated route, with the key difference being the use of trideuteriomethylamine (CD3NH2) in the amidation step.[9] This method ensures precise and complete incorporation of deuterium at the desired position. However, the cost of deuterated starting materials can be significantly higher than their non-deuterated counterparts.[6]
Strategy 2: Late-Stage Hydrogen-Deuterium (H-D) Exchange
This approach is more suitable for deuterating the aromatic rings of the Sorafenib scaffold. Late-stage H-D exchange reactions can be a cost-effective way to introduce deuterium without redesigning the entire synthesis.
Transition metal-catalyzed H-D exchange is a powerful tool for this purpose. Catalysts such as Platinum on carbon (Pt/C) have been shown to be effective for the deuteration of aromatic rings using deuterium oxide (D2O) as the deuterium source.[11][12]
Decision-Making Flowchart for Aromatic Ring Deuteration
Caption: A flowchart for selecting and optimizing a late-stage H-D exchange strategy.
This method offers flexibility but comes with its own set of challenges, including:
-
Regioselectivity: Controlling which positions on the aromatic rings are deuterated can be difficult. Electron-rich rings, like the phenol-derived portion, are generally more reactive.[11]
-
Catalyst Poisoning: The presence of nitrogen and sulfur atoms in a molecule can sometimes poison the catalyst, reducing its efficacy.[13]
-
Incomplete Exchange: Achieving 100% deuterium incorporation can be challenging and may require harsh conditions or multiple reaction cycles.
Comparative Analysis
| Parameter | Non-Deuterated Route | Deuterated Route (from CD₃NH₂) | Deuterated Route (H-D Exchange) |
| Key Reagents | Picolinic acid, SOCl₂, CH₃NH₂, 4-Aminophenol | Picolinic acid, SOCl₂, CD₃NH₂ , 4-Aminophenol | Target intermediate, D₂O , Metal Catalyst (e.g., Pt/C) |
| Number of Steps | Typically 3-4 steps | Typically 3-4 steps | Adds 1 additional step to non-deuterated route |
| Cost of Reagents | Lower | Higher (due to deuterated amine)[6] | Moderate (D₂O is relatively inexpensive)[11] |
| Deuterium Control | N/A | High (precise location and >98% incorporation) | Variable (dependent on catalyst and conditions) |
| Scalability | High | High | Moderate (catalyst loading and recycling can be a factor) |
| Key Advantage | Cost-effective, well-established | Precise isotopic labeling | Can be applied late-stage, uses inexpensive D₂O |
| Key Disadvantage | N/A | Higher upfront cost of starting material | Potential for low regioselectivity and incomplete deuteration |
Experimental Protocols
Protocol 1: Synthesis of Non-Deuterated 4-(4-aminophenoxy)-N-methylpicolinamide
This protocol is a representative synthesis based on established literature procedures.
-
Step 1: Synthesis of 4-chloro-N-methylpicolinamide. Picolinic acid is reacted with thionyl chloride to form the acid chloride. This is followed by the addition of an aqueous solution of methylamine to yield 4-chloro-N-methylpicolinamide.[8]
-
Step 2: Williamson Ether Synthesis. To a solution of 4-aminophenol in a suitable solvent like DMF, add potassium tert-butoxide (KOtBu) portion-wise at room temperature.[9]
-
Add 4-chloro-N-methylpicolinamide to the reaction mixture.
-
Heat the reaction to 100 °C and stir for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.[9]
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(4-aminophenoxy)-N-(trideuteriomethyl)picolinamide
-
Step 1: Synthesis of 4-chloro-N-(trideuteriomethyl)picolinamide. This step follows the same procedure as in Protocol 1, but substitutes methylamine with trideuteriomethylamine (CD₃NH₂).[9]
-
Step 2: Williamson Ether Synthesis. The procedure is identical to Step 2 of Protocol 1, using the deuterated 4-chloro-N-(trideuteriomethyl)picolinamide as the starting material.
Conclusion
The choice of synthetic route for producing deuterated Sorafenib intermediates depends heavily on the desired location of the deuterium atoms. For specific, non-exchangeable positions like an N-methyl group, synthesis from a deuterated starting material is the most robust and reliable method, despite the higher initial cost. For deuteration of the aromatic core, late-stage H-D exchange offers a more flexible and potentially cost-effective alternative, though it requires careful optimization to control regioselectivity and achieve high levels of deuterium incorporation. Both approaches are valuable tools in the synthesis of isotopically labeled active pharmaceutical ingredients, enabling detailed studies of drug metabolism and the development of next-generation therapeutics with improved pharmacokinetic profiles.
References
- Ito, N., Esaki, H., Maesawa, T., Imamiya, E., Maegawa, T., & Sajiki, H. (2007).
- Sajiki, H., et al. (2005). Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C.
- A practical and efficient method for the synthesis of sorafenib and regorafenib. (2023). SynOpen.
- The synthetic routes of sorafenib and its applications on hepatocellular carcinoma. (2025).
- Deuterium-exchange Reactions with Substituted Aromatics. IV. The Poisoning Effect of Molecules Containing Nitrogen, Sulphur, or Arsenic. (1963). Australian Journal of Chemistry.
-
Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities. (2019). Molecular Diversity, 23(2), 341-350. [Link]
- Derdau, V., Atzrodt, J., et al. (2009).
- Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. (2020). Journal of the American Chemical Society.
-
Synthesis of deuterated sorafenib derivatives. Reagents and conditions. (2018). ResearchGate. [Link]
- Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives.
- Designing chemical systems for precision deuteration of medicinal building blocks. (2024).
- Background and current work of deuteration for pyridine derivatives. (n.d.).
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). ACS Medicinal Chemistry Letters.
- Sorafenib or donafenib oral preparation with low dose and high drug exposure, and application thereof. (2022).
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Electrochemical γ-Selective Deuteration of Pyridines. (2024). Organic Letters.
- Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. (2025). RSC Advances.
- Regiodivergent Deuteration of Pyridine-Based Heterocycles. (2025). Organic Letters.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal.
- Process for the preparation of sorafenib. (2009).
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2020). RSC Advances.
- Deuterium labelled or substituted therapeutic compounds. (2023).
- Enantiomerically purified GPER agonist for use in treating disease states and conditions. (2023).
- Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. (2018). Asian Journal of Research in Chemistry.
- Nexavar, Sorafenib, BAY 43-9006. (2013). New Drug Approvals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP4331569A1 - Sorafenib or donafenib oral preparation with low dose and high drug exposure, and application thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide
[1]
Executive Safety Summary
4-Chloro-N-(methyl-d3)pyridine-2-carboxamide is a specialized, isotopically labeled intermediate, primarily utilized as an internal standard or metabolite tracer in the development of kinase inhibitors (e.g., Sorafenib).[1]
While its acute toxicity profile mirrors its non-deuterated parent (CAS 220000-87-3), the operational protocol requires a dual-threat approach:[1]
-
Biological Safety: Mitigation of the pyridine derivative's irritant and potential toxicological properties.[2]
-
Isotopic Integrity: Prevention of H/D exchange and moisture contamination, which compromises the analytical value of this high-cost reagent.
Immediate Action Required: Treat as a Potent Compound (OEB 3 equivalent) .[2] All handling of the solid powder must occur within a containment device (Fume Hood or Glove Box).[2]
Hazard Characterization & Mechanistic Insight[1]
To understand the safety requirements, we must deconstruct the molecule’s reactivity.
| Moiety | Hazard Mechanism | Safety Implication |
| Pyridine Ring | Lipophilic nature facilitates dermal absorption.[1][2] Nitrogen lone pair can act as a weak base. | Permeation Risk: Standard nitrile gloves may offer insufficient breakthrough times for prolonged contact in solution.[2] |
| 4-Chloro Substituent | Electron-withdrawing group activates the ring.[1] Potential for nucleophilic aromatic substitution ( | Sensitization: Potential skin and eye irritant.[2][3][4][5] Hydrolysis on moist mucous membranes may release HCl. |
| Methyl-d3 Amide | Deuterium isotope effect ( | Metabolic Stability: While chemically identical to the H-form regarding PPE resistance, it must be protected from proton sources (atmospheric moisture) to maintain isotopic purity.[1][2] |
GHS Classification (Bridged from Non-Deuterated Analog):
Personal Protective Equipment (PPE) Technical Specifications
Do not rely on generic "lab safety" rules. The lipophilicity of pyridine derivatives requires specific barrier materials.
A. Dermal Protection (Gloves)
The Challenge: Pyridine derivatives are known to swell and permeate standard disposable nitrile gloves. The Solution: A "Double-Glove, Multi-Material" strategy.
-
Inner Layer: 4 mil Nitrile (Tactility & sweat protection).[2]
-
Outer Layer:
B. Respiratory Protection[6][8][9]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[2]
-
Secondary (If hood is unavailable or for spill cleanup): Half-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) filters.[1][2] The OV filter is necessary because pyridine vapors have a low odor threshold and are distinct respiratory irritants.
C. Ocular Protection[1][2][3][6][8]
-
Requirement: Chemical Splash Goggles (Indirect Vent).[2]
-
Prohibited: Standard safety glasses. The fine particulate nature of the carboxamide solid presents a high risk of dust entering around the frames of standard glasses.
PPE Decision Matrix (Visualization)
Figure 1: PPE Selection Hierarchy based on physical state.[1] Note the escalation in glove material for solution handling.
Operational Workflow: Handling & Solubilization
This protocol is designed to maximize recovery of the expensive deuterated material while minimizing exposure.
Step 1: Preparation & Static Control
Deuterated amides are often electrostatic powders.[2] Static discharge can cause the powder to "jump" out of the weigh boat, leading to loss and contamination.[2]
-
Action: Use an ionizing fan or anti-static gun inside the fume hood prior to opening the vial.
-
Environment: Ensure the fume hood sash is at the working height (usually 18 inches) to maintain laminar flow.
Step 2: Weighing Protocol[1][2]
-
Place a secondary containment tray (disposable plastic) in the hood.[2]
-
Tare the receiving vessel (volumetric flask or vial), not the weigh boat.[2] Transfer directly if possible to avoid transfer losses.
-
Technique: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination with non-deuterated analogs (which ruins the isotopic enrichment).
Step 3: Solubilization (The Critical Danger Point)
This compound is sparingly soluble in water but soluble in DMSO and Methanol.[2]
-
Add solvent slowly.
-
Warning: The dissolution of pyridine carboxamides can be slightly exothermic.
-
Seal immediately: Deuterium on the amide nitrogen (if present/exchangeable) or simply the hygroscopic nature of the pyridine ring requires minimizing atmospheric exposure.
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing static control and moisture exclusion.
Decontamination & Disposal[2]
Spill Response
-
Dry Spill: Do not sweep.[2] Use a HEPA-filtered vacuum or wet-wipe (dampened with methanol) to prevent dust generation.[1]
-
Wet Spill: Absorb with vermiculite or chem-pads.[1] Do not use paper towels alone , as pyridine can permeate them rapidly and contact the gloved hand.
Waste Segregation
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-Chloro-N-methylpyridine-2-carboxamide (CAS 220000-87-3).[1][2][3](Note: Used as bridging data for the deuterated analog).
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Chloro-N-methylpyridine-2-carboxamide.[1][2][3][6][8][1][2]
-
Ansell. (2024).[2] Chemical Resistance Guide: Permeation & Degradation Data for Pyridine and Derivatives.
-
PubChem. (2025).[2][6] Compound Summary: 4-Chloro-N-methylpyridine-2-carboxamide.[1][2][3][6][8] National Library of Medicine. [1][2]
Sources
- 1. LUMIRACOXIB | 220991-20-8 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-chloro-N-Methylpyridine-2-carboxamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
